
Silane, trimethyl-1-octenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by their silicon-hydrogen bonds and are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl-1-octenyl-, typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. A common method involves the reaction of 1-octene with trimethylsilane in the presence of a platinum catalyst . The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of silane, trimethyl-1-octenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity silane, trimethyl-1-octenyl-.
化学反応の分析
Types of Reactions
Silane, trimethyl-1-octenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as tris(trimethylsilyl)silane, are often used as reducing agents.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Silane, trimethyl-1-octenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of silane, trimethyl-1-octenyl-, involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive and can participate in various chemical transformations. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon to alkenes and alkynes . The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A highly reactive silane used as a radical reducing agent.
Uniqueness
Silane, trimethyl-1-octenyl-, is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other silanes. This makes it particularly useful in applications requiring hydrophobicity and flexibility. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a versatile compound in both research and industrial settings.
特性
CAS番号 |
65644-33-9 |
|---|---|
分子式 |
C11H24Si |
分子量 |
184.39 g/mol |
IUPAC名 |
trimethyl(oct-1-enyl)silane |
InChI |
InChI=1S/C11H24Si/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
DWVPGZOBZDSBQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
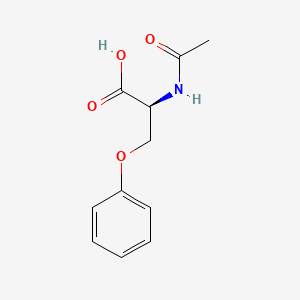
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
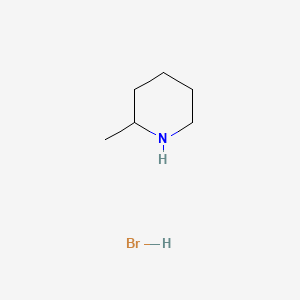
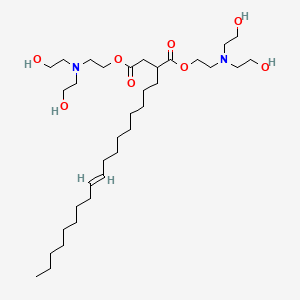
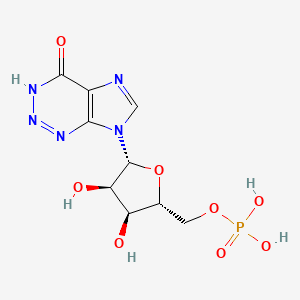
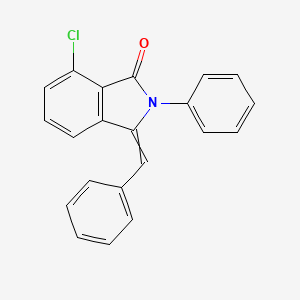
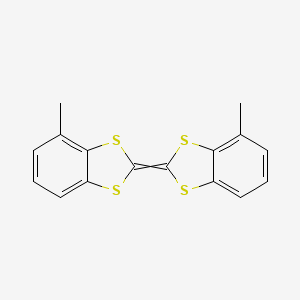
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
